tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
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Overview
Description
tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate: is a synthetic organic compound with the molecular formula C13H23FN2O2 and a molecular weight of 258.332 g/mol . This compound is characterized by its spirocyclic structure, which includes a fluorine atom and a tert-butyl ester group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of a spirocyclic amine with a fluorinating agent and a tert-butyl esterifying agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom and tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and spirocyclic structure contribute to its unique binding properties and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate: Similar structure but with two fluorine atoms instead of one.
tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: Contains an oxo group instead of a fluorine atom.
2,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester: Lacks the fluorine atom but has a similar spirocyclic structure.
Uniqueness: tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate is unique due to its specific combination of a fluorine atom and a spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23FN2O2 |
---|---|
Molecular Weight |
258.33 g/mol |
IUPAC Name |
tert-butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-10(14)6-13(9-16)4-5-15-8-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
UGDGISIZWPQYFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2(C1)CCNC2)F |
Origin of Product |
United States |
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